Adenine hydrochloride
Overview
Description
Adenine hydrochloride, also known as 6-Aminopurine hydrochloride, is a purine and one of the four nucleobases in the nucleic acid of DNA . It forms a component of DNA and RNA and plays crucial roles in substantial biochemistry processes in vivo, including cellular respiration, formation of the energy-rich adenosine triphosphate (ATP), the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) as well as protein synthesis .
Molecular Structure Analysis
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .
Chemical Reactions Analysis
Adenine has been introduced as a corrosion inhibitor in the process of multilayer copper wiring CMP (chemical mechanical polishing). Electrochemical experiments showed that solutions containing Adenine obtained a higher potential and a more stable OCP curve than solutions without Adenine .
Mechanism of Action
Mode of Action
Adenine hydrochloride forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . In DNA, adenine binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in cellular respiration, in the form of both the energy-rich adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD) and Coenzyme A . It also has functions in protein synthesis and as a chemical component of DNA and RNA .
Pharmacokinetics
It is known that this compound forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These derivatives perform important functions in cellular metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . It also plays a crucial role in the synthesis of nucleic acids . In DNA, adenine binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures .
Action Environment
The action environment of this compound is primarily within the cell, where it interacts with various targets and influences numerous biochemical pathways . . It is known that this compound forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose , and these derivatives perform important functions in cellular metabolism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Adenine hydrochloride plays a significant role in biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .
Cellular Effects
This compound influences cell function by participating in various cellular processes. It is involved in cellular respiration, the formation of both ATP and the cofactors (NAD and FAD), and protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used in various laboratory settings, including the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Properties
IUPAC Name |
7H-purin-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDQSWZQXDUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52997-46-3 | |
Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883907 | |
Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
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Molecular Weight |
171.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Adenine hydrochloride | |
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Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320889 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2922-28-3, 22177-51-1 | |
Record name | Adenine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenine hydrochloride | |
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Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
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Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
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Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
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Record name | Adenine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |
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Record name | 1H-adenine hydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |
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Record name | ADENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the tautomeric stability of adenine change upon forming adenine hydrochloride?
A1: [] The tautomeric equilibrium shifts from the aminic form, favored in neutral adenine, toward the iminic or iminic-derived form in this compound. This shift is evident in the Raman and IR spectra of these compounds.
Q2: What are the potential implications of this tautomeric shift on the biological activity of this compound?
A2: [] The shift to the iminic form could alter the hydrogen-bonding capabilities of this compound compared to neutral adenine. This altered hydrogen bonding might lead to deviations from the canonical Watson-Crick base pairing, potentially explaining the mutagenic and carcinogenic effects observed with this compound.
Q3: Does Adenosine, a molecule derived from adenine, play a role in regulating smooth muscle cell growth?
A3: [] Yes, studies show that adenosine, produced by smooth muscle cells, can inhibit their own proliferation, suggesting a potential autocrine regulatory mechanism.
Q4: What is the molecular formula of this compound?
A4: The molecular formula of this compound is C5H6N5Cl.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 167.59 g/mol.
Q6: What spectroscopic techniques are helpful in characterizing the structure of this compound?
A6: [, , , ] Raman, Infrared (IR), and X-ray diffraction spectroscopy have been used to characterize this compound. These techniques provide information about bond lengths, angles, vibrational frequencies, and electron density distribution within the molecule.
Q7: How does metal binding, specifically to Zinc, impact the structure of adenine?
A7: [, ] Metal binding, particularly to Zinc, significantly perturbs bond lengths and angles within the imidazole ring of adenine. Additionally, the electron density distribution is altered, with a noticeable change in the electrostatic potential around the molecule.
A7: This question cannot be answered from the provided research papers.
A7: This question cannot be answered from the provided research papers.
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Q8: How does the methylation of adenine at the N1 position influence its biological activity?
A10: [] Methylation at the N1 position, as seen in 1-methyladenine and its hydrochloride salt, further promotes the iminic tautomer, suggesting increased potential for non-canonical base pairing and explaining the observed differences in mutagenic and carcinogenic activities compared to unmethylated adenine.
Q9: How does inhibiting adenosine deaminase (ADA) affect adenosine levels and what are the implications in the context of chondrocyte responses to inflammation?
A11: [] Inhibiting ADA with EHNA leads to increased accumulation of extracellular adenosine by equine articular chondrocytes. This accumulation, along with the natural release of adenosine in response to the inflammatory stimulus LPS, suggests that adenosine might play a role in regulating chondrocyte response to inflammation and tissue damage.
Q10: Does inhibiting adenosine kinase impact the protective effects of adenosine and inosine in rat astrocyte cultures subjected to oxygen and glucose deprivation?
A12: [] Yes, using the adenosine kinase inhibitor dipyridamole reduced the protective effects of both adenosine and inosine, suggesting that adenosine kinase activity contributes to their ability to protect astrocytes from injury during oxygen and glucose deprivation.
A10: This question cannot be answered from the provided research papers.
A10: This question cannot be answered from the provided research papers.
Q11: What is the primary route of metabolism for the antiviral agent 6-methoxypurine arabinoside (ara-M) in rats and monkeys?
A15: [] Ara-M is primarily metabolized to hypoxanthine arabinoside (ara-H) in both rats and monkeys. This metabolic conversion significantly impacts its oral bioavailability, making it less suitable for oral administration.
Q12: How do adenosine deaminase inhibitors like erythro-9-(2-hydroxy-3-nonyl)this compound (EHNA) impact the pharmacokinetics of ara-M?
A16: [] Pretreating rats with EHNA, an ADA inhibitor, significantly reduces the metabolism of ara-M. This effect highlights the significant role of adenosine deaminase in the biotransformation of ara-M.
Q13: Does inhibiting adenosine deaminase offer a potential therapeutic strategy for treating inflammatory bowel disorders?
A18: [] Yes, studies using rat models of colitis suggest that inhibiting adenosine deaminase with compounds like EHNA or the novel inhibitor APP can significantly reduce both local and systemic inflammation, highlighting a potential therapeutic avenue for inflammatory bowel diseases.
Q14: What role does the A2B adenosine receptor play in adenosine-mediated stimulation of ciliary beat frequency (CBF) in airway epithelial cells?
A19: [] Studies using knockout mice models demonstrate that the A2B adenosine receptor is essential for adenosine-mediated stimulation of CBF. This stimulation appears to be mediated through a pathway involving cAMP and protein kinase A (PKA).
Q15: Does adenosine play a role in regulating somatostatin release in the stomach, and if so, which receptors are involved?
A20: [] Yes, adenosine displays a dual action on somatostatin release in the mouse stomach. Higher concentrations of adenosine stimulate release through the A2A receptor, while lower concentrations inhibit release through the A1 receptor.
Q16: Can adenosine influence the expression of rod opsin mRNA in tiger salamanders, and if so, what is the underlying mechanism?
A21: [] Yes, adenosine, likely acting through the A2a receptor, inhibits rod opsin mRNA expression in tiger salamanders. This inhibition is thought to occur through the stimulation of adenylate cyclase activity.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
Q17: What analytical technique was used to determine the concentrations of cordycepin and its metabolite 3′-deoxyinosine in rat blood?
A26: [] Ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry was used to determine the concentrations of cordycepin and its metabolite.
Q18: What method is commonly used to measure bicarbonate secretion in isolated stomach tissues?
A27: [] The pH-stat method is commonly employed to measure bicarbonate secretion in isolated stomach tissues. This method involves titrating the mucosal side of the tissue with HCl to maintain a constant pH, allowing for the quantification of bicarbonate secretion.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
Q19: What was a significant early finding regarding the crystal structure of this compound?
A39: [] Early X-ray diffraction studies established that the adenine molecule in this compound exists in a planar conformation. This finding was crucial for understanding the molecule's structure and its potential for interactions with other molecules.
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